molecular formula C18H25ClN2O2 B5343592 1-(4-ALLYLPIPERAZINO)-4-(4-CHLORO-2-METHYLPHENOXY)-1-BUTANONE

1-(4-ALLYLPIPERAZINO)-4-(4-CHLORO-2-METHYLPHENOXY)-1-BUTANONE

Cat. No.: B5343592
M. Wt: 336.9 g/mol
InChI Key: NIGWVJQMZGUURQ-UHFFFAOYSA-N
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Description

1-(4-ALLYLPIPERAZINO)-4-(4-CHLORO-2-METHYLPHENOXY)-1-BUTANONE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Properties

IUPAC Name

4-(4-chloro-2-methylphenoxy)-1-(4-prop-2-enylpiperazin-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2/c1-3-8-20-9-11-21(12-10-20)18(22)5-4-13-23-17-7-6-16(19)14-15(17)2/h3,6-7,14H,1,4-5,8-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGWVJQMZGUURQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCCCC(=O)N2CCN(CC2)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-ALLYLPIPERAZINO)-4-(4-CHLORO-2-METHYLPHENOXY)-1-BUTANONE typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable alkylating agent.

    Introduction of the Allyl Group: The allyl group can be introduced via an allylation reaction using allyl bromide or allyl chloride.

    Attachment of the Phenoxy Group: The phenoxy group can be attached through a nucleophilic substitution reaction using 4-chloro-2-methylphenol.

    Formation of the Butanone Moiety: The butanone moiety can be introduced through a series of reactions involving the appropriate ketone precursor.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-ALLYLPIPERAZINO)-4-(4-CHLORO-2-METHYLPHENOXY)-1-BUTANONE can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of epoxides or alcohols.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperazine derivatives.

    Medicine: Potential therapeutic applications due to its pharmacological properties.

    Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 1-(4-ALLYLPIPERAZINO)-4-(4-CHLORO-2-METHYLPHENOXY)-1-BUTANONE would depend on its specific biological target. Generally, piperazine derivatives can interact with various receptors or enzymes, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-ALLYLPIPERAZINO)-4-(4-CHLOROPHENOXY)-1-BUTANONE
  • 1-(4-ALLYLPIPERAZINO)-4-(4-METHYLPHENOXY)-1-BUTANONE
  • 1-(4-ALLYLPIPERAZINO)-4-(4-CHLORO-2-METHYLPHENOXY)-1-PROPANONE

Uniqueness

1-(4-ALLYLPIPERAZINO)-4-(4-CHLORO-2-METHYLPHENOXY)-1-BUTANONE is unique due to the specific combination of functional groups, which may confer distinct pharmacological properties compared to similar compounds. The presence of the allyl group, piperazine ring, and phenoxy moiety can influence its reactivity and interactions with biological targets.

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